N-[1-(2-pyrazol-1-ylphenyl)ethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-[1-(2-pyrazol-1-ylphenyl)ethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of at least one atom other than carbon in their ring structure. The compound features both pyrazole and tetrazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(2-pyrazol-1-ylphenyl)ethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9O/c1-11(12-5-2-3-6-14(12)24-8-4-7-19-24)20-16(26)13-9-17-21-15(13)25-10-18-22-23-25/h2-11H,1H3,(H,17,21)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZIVQYBRFNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C3=C(NN=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-pyrazol-1-ylphenyl)ethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole and tetrazole intermediates. The synthetic route often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Formation of the tetrazole ring: This is usually done by reacting an azide with a nitrile compound under acidic conditions.
Coupling of the intermediates: The final step involves coupling the pyrazole and tetrazole intermediates under specific reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-[1-(2-pyrazol-1-ylphenyl)ethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[1-(2-pyrazol-1-ylphenyl)ethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-pyrazol-1-ylphenyl)ethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(2-pyrazol-1-ylphenyl)ethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-pyrazin-2-yl-2-[1-(2-pyrazol-1-ylphenyl)ethylamino]acetamide: This compound also features a pyrazole ring and has similar biological activities.
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives: These compounds share the pyrazole ring structure and are known for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
